molecular formula C30H41FO7 B1681370 Triamcinolone hexacetonide CAS No. 5611-51-8

Triamcinolone hexacetonide

Cat. No. B1681370
CAS RN: 5611-51-8
M. Wt: 532.6 g/mol
InChI Key: TZIZWYVVGLXXFV-SSBRBINBSA-N
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Description

Triamcinolone hexacetonide is a synthetic glucocorticoid corticosteroid . It is used to treat various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis . It works by decreasing inflammation, slowing down an overactive immune system, or replacing cortisol normally made in the body .


Molecular Structure Analysis

This compound has a molecular formula of C30H41FO7 . Its molecular weight is 532.6 g/mol . The structure of this compound can be found in various databases .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, one study mentioned its use in intra-articular administration for treatment of osteoarthritis . Another study discussed the determination of Triamcinolone acetonide and its coformulated drug, econazole nitrate, in the presence of TMC impurities and degradation products .


Physical And Chemical Properties Analysis

This compound is a white or almost white, crystalline powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Mechanism of Action

Triamcinolone hexacetonide is a synthetic glucocorticosteroid that exhibits immunosuppressive and anti-inflammatory activities. By binding to cytosolic glucocorticoid receptors and interacting with DNA, it alters gene expression to induce the synthesis of anti-inflammatory proteins and inhibit inflammatory mediators, leading to a reduction in chronic inflammation and autoimmune reactions (Definitions, 2020).

2. Intra-articular Administration and Metabolism

A study on the metabolism of this compound (THA) following intra-articular administration in patients with knee osteoarthritis showed that THA is metabolized to triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide in urine. The study highlights the systemic effects of the drug, evidenced by a reversible decrease in plasma cortisol concentrations (Coll et al., 2019).

3. Treatment of Chronic Arthritis in Children

This compound has been used in the management of persistent arthritis in children. A study showed that 63.3% of knees injected with the drug maintained complete resolution of inflammation at 6 months. The effectiveness correlated with younger age, shorter disease duration, and higher drug dosage (Allen et al., 1986).

4. Comparative Efficacy in Juvenile Idiopathic Arthritis

Research comparing this compound (TH) and triamcinolone acetonide (TA) in juvenile idiopathic arthritis found TH to be more effective, even when TA was used at double the dosage. The study concluded that TH should be considered the preferred drug for intra-articular treatment in this condition (Zulian et al., 2004).

5. Efficacy in Inflammatory Knee Osteoarthritis

A study comparing intra-articular this compound and hyaluronic acid in inflammatory knee osteoarthritis found no significant differences in pain reduction between the two treatments. However, patients treated with hyaluronic acid experienced less pain during a 6-month follow-up, suggesting potential long-term benefits of this therapy (Jones et al., 1995).

6. Pharmacokinetics and Pharmacodynamics

A pharmacokinetic study revealed that this compound is absorbed slower than triamcinolone acetonide, maintaining synovial levels for a longer duration and creating lower systemic corticoid levels. This slow absorption correlates with prolonged drug efficacy and endogenous hydrocortisone suppression (Derendorf et al., 1986).

Mechanism of Action

Target of Action

Triamcinolone hexacetonide is a synthetic glucocorticoid corticosteroid . Its primary target is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoid hormones .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound triggers a conformational change in the receptor, allowing it to translocate into the nucleus. Once inside the nucleus, the GR-triamcinolone hexacetonide complex tethers transcription factors such as NF-KB, cAMP response element binding protein, AP-1, and others. This action inhibits the transcription of target genes, thereby reducing the production of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules .

Biochemical Pathways

The anti-inflammatory action of this compound primarily affects the inflammatory response pathway. By inhibiting the transcription of pro-inflammatory genes, it reduces the production of mediators that would otherwise promote inflammation. This results in a decrease in inflammation and an alleviation of symptoms associated with various inflammatory conditions .

Pharmacokinetics

This compound exhibits unique pharmacokinetics. It has a large volume of distribution (99.5 L) and is primarily metabolized in the liver . Approximately 75% of the drug is excreted in the urine, with the remainder eliminated in bile and feces . The drug’s onset of action for adrenal suppression is between 24 to 48 hours, and its duration of action can last from 30 to 40 days . These properties contribute to its long-lasting effects and its use in treating chronic inflammatory conditions .

Result of Action

The primary result of this compound’s action is a reduction in inflammation. This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system . These actions collectively contribute to the alleviation of symptoms in various inflammatory conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability and efficacy can be affected by the route of administration. It can be administered intramuscularly, intranasally, topically, or intra-articularly, depending on the condition being treated . Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . Therefore, appropriate storage and handling are crucial to maintain the drug’s effectiveness .

Safety and Hazards

Triamcinolone hexacetonide may increase blood pressure; regular monitoring of blood pressure and a low salt diet is recommended . This medicine may exacerbate systemic fungal infections and therefore should not be used in the presence of such infections . It may also increase your blood sugar level .

Future Directions

Triamcinolone was granted FDA approval on 3 December 1957 . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval . This was for the treatment of patients with macular edema associated with uveitis .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIZWYVVGLXXFV-FLRHRWPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048634
Record name Triamcinolone hexacetonide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5611-51-8
Record name Triamcinolone hexacetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5611-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone hexacetonide [USAN:USP:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone hexacetonide
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Record name Triamcinolone hexacetonide
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Record name TRIAMCINOLONE HEXACETONIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Triamcinolone hexacetonide, a synthetic glucocorticoid, binds to specific cytosolic glucocorticoid receptors within cells []. This interaction leads to the complex binding to glucocorticoid receptor response elements on DNA, ultimately altering gene expression. This process results in the increased synthesis of anti-inflammatory proteins and the suppression of inflammatory mediator production, leading to a reduction in chronic inflammation and autoimmune reactions [].

A: The molecular formula of this compound is C27H31F3O8, and its molecular weight is 532.5 g/mol [].

A: While the provided research does not offer detailed spectroscopic information, one study mentions utilizing X-ray diffraction analysis to identify calcium deposits as hydroxyapatite crystals following this compound injection []. Additionally, X-ray diffraction patterns of decalcified deposits suggested the presence of steroid derived from this compound [].

A: this compound exhibits significantly lower water solubility compared to other corticosteroids like methylprednisolone acetate and hydrocortisone [, ]. This characteristic contributes to its prolonged duration of action but also increases the likelihood of inducing a foreign body reaction upon subcutaneous injection or extravasation [, ].

ANone: The provided research focuses on the pharmacological applications of this compound as an anti-inflammatory and immunosuppressive agent. Information regarding its catalytic properties and applications is not discussed.

ANone: The provided research does not delve into computational chemistry or modeling aspects of this compound.

A: While the provided research does not specifically focus on the SAR of this compound, it highlights that its hexacetonide ester contributes to its prolonged duration of action compared to other triamcinolone esters, such as acetonide [, ].

A: Research indicates that this compound is susceptible to degradation under acidic and alkaline conditions, producing a novel degradation product identifiable through liquid chromatography methods []. This highlights the importance of formulation strategies to ensure stability.

A: The low water solubility of this compound can pose formulation challenges. It is often formulated as a suspension for intra-articular injection [, , , , ]. To improve its solubility for intravitreal use, reformulation into an iso-osmolar solution has been explored in rabbit models [].

ANone: The provided research primarily focuses on clinical applications and does not offer detailed information on SHE regulations specific to this compound.

A: Research indicates that following intra-articular injection, this compound is not detectable in urine, but its metabolites, primarily triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide, are detectable []. This suggests in situ metabolism within the joint. Notably, triamcinolone acetonide is detectable in plasma for up to 10 days post-administration, indicating systemic exposure [].

A: Numerous studies using various animal models and clinical trials demonstrate the efficacy of this compound in reducing joint inflammation and improving symptoms in conditions like rheumatoid arthritis and osteoarthritis [, , , , , , , , , , , , , , , , , ]. These studies utilize various outcome measures, including pain scores, joint swelling, range of motion, and functional assessments.

A: Several studies compare the effectiveness of this compound to other treatment options, including other corticosteroids (e.g., methylprednisolone acetate, betamethasone), viscosupplementation, and placebo [, , , , , , ]. Results vary depending on the specific comparison and outcome measures used.

ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to this compound.

A: While generally considered safe, intra-articular injections of this compound can cause local tissue necrosis, particularly if administered outside the synovial cavity [, ]. It is crucial to ensure accurate injection technique and consider alternative treatments in cases of extra-articular involvement.

A: One study reported cases of subcutaneous calcinosis and ulceration occurring many years after this compound injections for plantar fasciitis []. Researchers suggest this could be due to a chronic inflammatory response to the drug, highlighting the importance of long-term monitoring and patient education about potential delayed reactions.

A: The most common delivery route for this compound is intra-articular injection, allowing for targeted delivery directly to the site of inflammation [, , , , , , , , , , , , , , , , , ]. Research also explores reformulation strategies, such as creating iso-osmolar solutions, to improve its suitability for intravitreal administration [].

A: While the research provided does not identify specific biomarkers for predicting this compound efficacy, several studies utilize clinical and laboratory parameters to monitor treatment response, including visual analog scale (VAS) scores for pain and swelling, joint circumference measurements, range of motion assessments, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels [, , , , , , , , , , , , , , , ].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for identifying and quantifying this compound and its metabolites in biological samples like plasma and urine [, , ].

ANone: The provided research focuses on the clinical applications of this compound and does not discuss its environmental impact or degradation pathways.

A: The provided research touches upon analytical method validation, mentioning that the developed liquid chromatography method for separating this compound and its degradation products adheres to International Conference on Harmonisation (ICH) guidelines [].

ANone: The research primarily focuses on clinical applications and does not provide specific details regarding quality control and assurance measures for this compound manufacturing and distribution.

ANone: While this compound exhibits immunosuppressive effects by modulating immune cell function and cytokine production, the provided research does not specifically address its potential immunogenicity or ability to elicit an immune response.

ANone: The research does not provide information on this compound's interactions with drug transporters.

ANone: The research does not provide detailed information on this compound's interactions with drug-metabolizing enzymes.

ANone: While the research focuses on the clinical applications of this compound, it does not specifically address its biocompatibility or biodegradability.

A: Yes, several alternatives and substitutes exist for conditions often managed with this compound, including other corticosteroids (e.g., triamcinolone acetonide, methylprednisolone acetate), viscosupplementation with hyaluronic acid, and non-pharmacological interventions like physiotherapy [, , , , , , ]. The choice of treatment depends on factors such as the specific condition, individual patient characteristics, and potential risks and benefits.

ANone: The research primarily focuses on the clinical applications of this compound and does not address specific strategies for its recycling or waste management.

ANone: The research highlights various tools and resources employed in this compound research, including:

  • Animal Models: Guinea pigs and rabbits have been used to study the effects of this compound on articular cartilage and ocular tissues, respectively [, ].
  • Clinical Trial Networks: Multicenter clinical trials have been conducted to evaluate the efficacy and safety of this compound in various conditions [].
  • Imaging Techniques: Magnetic resonance imaging (MRI), radiography, and microwave thermography have been used to assess joint inflammation and monitor treatment response [, , ].
  • Analytical Techniques: HPLC, LC-MS/MS, and X-ray diffraction analysis are utilized to characterize the compound, quantify its levels in biological samples, and identify its degradation products [, , , ].

A: The research provides glimpses into the historical context of this compound use, mentioning its introduction as a longer-acting alternative to earlier corticosteroids like hydrocortisone acetate []. Additionally, the observation of subcutaneous calcinosis as a potential long-term complication highlights the evolving understanding of its safety profile over time [].

ANone: The research showcases the cross-disciplinary nature of this compound research, involving collaborations between:

  • Rheumatologists: Investigating its efficacy and safety in managing inflammatory joint diseases [, , , , , , , , , , , , , , , , , ].
  • Pharmacologists: Studying its pharmacokinetics, pharmacodynamics, and drug interactions [].
  • Radiologists: Employing imaging techniques like MRI and radiography to assess joint health and monitor treatment response [, , ].
  • Analytical Chemists: Developing and validating methods for detecting and quantifying this compound and its metabolites in biological samples [, , , ].

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